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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B15615672 Get Quote

(R)-M8891, a novel, orally bioavailable, and reversible inhibitor of methionine aminopeptidase 2

(MetAP2), has demonstrated promising anti-tumor activity in preclinical and early clinical

studies.[1][2][3][4][5][6][7] This guide provides an objective comparison of (R)-M8891's

performance with other anti-cancer agents, supported by experimental data, to aid researchers,

scientists, and drug development professionals in their evaluation of this compound.

(R)-M8891's mechanism of action involves the inhibition of MetAP2, an enzyme crucial for the

maturation of newly synthesized proteins.[8] By inhibiting MetAP2, (R)-M8891 disrupts protein

synthesis, leading to the suppression of endothelial and tumor cell proliferation, thereby

exerting both antiangiogenic and antiproliferative effects.[4][7][8][9][10]

Comparative Efficacy of (R)-M8891 and Alternatives
The anti-tumor effects of (R)-M8891 have been evaluated in various preclinical models and a

Phase I clinical trial. For a comprehensive comparison, this guide includes data on other

MetAP2 inhibitors and standard-of-care treatments for renal cell carcinoma (RCC), a cancer

type where (R)-M8891 has shown potential.
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Compound Cancer Model Dosage Key Findings Reference

(R)-M8891
Caki-1 RCC

Xenograft

25 mg/kg, twice

daily

Minimal

efficacious dose

showing

significant tumor

growth inhibition.

[11]

[11]

(R)-M8891
Patient-Derived

RCC Xenografts
Not specified

Strong and

durable anti-

tumor activity in

combination with

VEGFR inhibitors

(sunitinib,

cabozantinib,

axitinib).[1][2][4]

[6][10]

[1][2][4][6][10]

TNP-470

Human

Hepatocellular

Carcinoma

Xenograft

30 mg/kg, every

other day

Tumor weight

reduced to 0.97g

vs 2.04g in

control. Lung

metastases in

1/12 treated mice

vs 6/12 in

control.[1]

[1]

TNP-470

Hormone-

Independent

Prostate Cancer

(PC-3) Xenograft

50-200 mg/kg,

weekly

Dose-dependent

tumor growth

inhibition up to

96%.[12]

[12]

TNP-470

Hormone-

Independent

Breast Cancer

(MDA-MB-231)

Xenograft

50-200 mg/kg,

weekly

Dose-dependent

tumor growth

inhibition up to

88%.[12]

[12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10746753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12200603/
https://pubmed.ncbi.nlm.nih.gov/25638704/
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://pdfs.semanticscholar.org/57f6/21ad56522a67352131d3319fab02faaf0c8e.pdf
https://aacrjournals.org/cancerrescommun/article/3/8/1638/728611/A-First-in-human-Dose-escalation-Study-of-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC12200603/
https://pubmed.ncbi.nlm.nih.gov/25638704/
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://pdfs.semanticscholar.org/57f6/21ad56522a67352131d3319fab02faaf0c8e.pdf
https://aacrjournals.org/cancerrescommun/article/3/8/1638/728611/A-First-in-human-Dose-escalation-Study-of-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC12200603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12200603/
https://pubmed.ncbi.nlm.nih.gov/7693335/
https://pubmed.ncbi.nlm.nih.gov/7693335/
https://pubmed.ncbi.nlm.nih.gov/7693335/
https://pubmed.ncbi.nlm.nih.gov/7693335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Efficacy in Renal Cell Carcinoma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Patient Population
Key Efficacy
Metrics

Reference

(R)-M8891
Advanced Solid

Tumors (Phase I)

25.9% of patients had

stable disease for 42–

123 days.[2][4][5][6][7]

[2][4][5][6][7]

Sunitinib
Metastatic Clear Cell

RCC (First-line)

Objective Response

Rate (ORR): 33%;

Median Progression-

Free Survival (PFS):

8.8 months; Median

Overall Survival (OS):

23.9 months.[13]

[13]

Sunitinib

Metastatic Clear Cell

RCC (First- or

Second-line)

Partial Response

(PR): 29.4%; Stable

Disease (SD): 67.6%;

Median PFS: 15

months.[14]

[14]

Cabozantinib
Metastatic Papillary

RCC

Median PFS: 9

months (vs. 5.6

months for sunitinib);

ORR: 23% (vs. 4% for

sunitinib).[15]

[15]

Cabozantinib
Advanced RCC (vs.

Sunitinib)

Median OS: 26.6

months (vs. 21.2

months for sunitinib).

[16]

[16]

Axitinib

Metastatic RCC

(Third-line after

Nivolumab)

ORR: 29.4%; Disease

Control Rate (DCR):

94.1%; Median PFS:

12.8 months.[3]

[3]
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Axitinib

Advanced RCC

(Second-line vs.

Sorafenib)

Median PFS: 6.7

months (vs. 4.7

months for sorafenib).

[8]

[8]

Experimental Protocols
In Vivo Xenograft Study of (R)-M8891 in a Renal Cell
Carcinoma Model
A preclinical study investigating the efficacy of (R)-M8891 utilized a human Caki-1 renal cell

carcinoma cell line-derived xenograft model.[17]

Experimental Workflow:
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Cell Culture & Implantation

Tumor Growth & Grouping

Treatment Administration

Monitoring & Endpoint

Human Caki-1 RCC cells cultured

5 million cells in PBS/Matrigel (1:1)

Subcutaneous inoculation into right flank of female CD-1 nude mice

Tumors reach 100-150 mm³

Animals sorted into treatment groups

M8891 administered at 10, 25, and 50 mg/kg twice daily (6 hours apart)

Weekends: administered daily at 20, 50, and 100 mg/kg

Tumor volumes and body weight measured twice weekly

Endpoint: Euthanasia and sample collection

Click to download full resolution via product page

Experimental workflow for the in vivo xenograft study of (R)-M8891.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15615672?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacodynamic Biomarker Analysis:

To confirm target engagement, the accumulation of methionylated elongation factor 1α (Met-

EF1α), a substrate of MetAP2, was measured in tumor tissues.[4][11][17] This analysis was

performed using the Simple Western (SallySue and PeggySue, ProteinSimple) method.[17]

Signaling Pathways
The anti-proliferative effect of (R)-M8891 is, in part, mediated by the activation of the p53 tumor

suppressor pathway. Inhibition of MetAP2 leads to the stabilization and activation of p53, which

in turn induces the expression of its downstream target, p21. This results in cell cycle arrest,

primarily in the G1 phase.[17][18][19]
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(R)-M8891

MetAP2

 inhibits

p53

| (normally promotes degradation)

p21

 induces

Cell Cycle Progression

 inhibits

Cell Cycle Arrest (G1)

Click to download full resolution via product page

Signaling pathway of (R)-M8891 leading to cell cycle arrest.

Conclusion
(R)-M8891 demonstrates significant anti-tumor activity through the inhibition of MetAP2,

leading to antiangiogenic and antiproliferative effects. Preclinical data, particularly in

combination with VEGFR inhibitors, are promising. The Phase I clinical trial has established a

manageable safety profile, supporting further investigation.[2][4][5][6][7] This comparative guide

provides a foundation for researchers to evaluate the potential of (R)-M8891 as a novel cancer
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therapeutic. Further clinical studies are necessary to fully elucidate its efficacy and positioning

in the landscape of cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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